molecular formula C18H33O8P B10778951 Pom2-C-hmbp

Pom2-C-hmbp

Cat. No.: B10778951
M. Wt: 408.4 g/mol
InChI Key: IPOCPVGCROEFJO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

POM2-C-HMBP: is a potent activator of Vγ9Vδ2 T-lymphocytes. It also serves as an HMBPP analog prodrug . These Vγ9Vδ2 T-lymphocytes play a crucial role in immune responses and are involved in recognizing and attacking infected or cancerous cells.

Preparation Methods

The synthetic routes for POM2-C-HMBP are not widely documented, but it is known to be a prodrug of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP). As an analog of HMBPP, it likely involves chemical modifications to enhance its properties. Unfortunately, specific reaction conditions and industrial production methods remain scarce in the literature.

Chemical Reactions Analysis

    Reactivity: may undergo various reactions, including oxidation, reduction, and substitution. detailed studies are needed to elucidate its behavior.

    Common Reagents and Conditions: Due to limited information, we can’t pinpoint specific reagents or conditions. Researchers would likely explore various catalysts, solvents, and temperatures.

    Major Products: The products formed during reactions with would depend on the specific reaction type. Further research is necessary to identify these products.

Scientific Research Applications

POM2-C-HMBP:

    Immunotherapy: Its activation of Vγ9Vδ2 T-lymphocytes could be harnessed for cancer immunotherapy.

    Infectious Diseases: Investigating its effects on immune responses against infections.

    Drug Development: Researchers might explore its use as a lead compound for novel drugs.

Mechanism of Action

The exact mechanism by which POM2-C-HMBP exerts its effects remains an active area of study. It likely involves interactions with cellular receptors, signaling pathways, and immune responses.

Comparison with Similar Compounds

Unfortunately, there are limited similar compounds to compare with POM2-C-HMBP . Its uniqueness lies in its prodrug nature and activation of Vγ9Vδ2 T-lymphocytes.

Properties

Molecular Formula

C18H33O8P

Molecular Weight

408.4 g/mol

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy-[(E)-5-hydroxy-4-methylpent-3-enyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H33O8P/c1-14(11-19)9-8-10-27(22,25-12-23-15(20)17(2,3)4)26-13-24-16(21)18(5,6)7/h9,19H,8,10-13H2,1-7H3/b14-9+

InChI Key

IPOCPVGCROEFJO-NTEUORMPSA-N

Isomeric SMILES

C/C(=C\CCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)/CO

Canonical SMILES

CC(=CCCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)CO

Origin of Product

United States

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